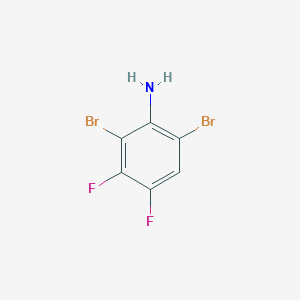

2,6-Dibromo-3,4-difluoroaniline

Description

2,6-Dibromo-3,4-difluoroaniline, with the chemical formula C₆H₃Br₂F₂N, is a halogenated aromatic amine that has garnered attention for its potential as a versatile intermediate in the synthesis of a variety of organic compounds. Its unique substitution pattern, featuring both bromine and fluorine atoms on the aniline (B41778) ring, imparts specific electronic and steric properties that are of significant interest to synthetic chemists.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1000574-69-5 | C₆H₃Br₂F₂N | 286.90 |

| 2,4-Dibromo-3,6-difluoroaniline | 1000577-86-5 | C₆H₃Br₂F₂N | 286.90 |

| 4-Bromo-2,6-difluoroaniline (B33399) | 67567-26-4 | C₆H₄BrF₂N | 208.00 |

| 2-Bromo-4,6-difluoroaniline | 444-14-4 | C₆H₄BrF₂N | 208.00 |

Note: The data for related compounds is provided for comparative purposes.

Polyhalogenated anilines are a class of organic compounds characterized by an aniline core substituted with multiple halogen atoms. These compounds are of fundamental importance in organic chemistry, serving as key precursors in the synthesis of a wide range of functional materials and biologically active molecules. The presence of halogen atoms can significantly influence the reactivity and properties of the aniline ring, making them valuable synthons for creating complex molecular structures. The nature, number, and position of the halogen substituents can be tailored to fine-tune the electronic and steric characteristics of the molecule, thereby enabling the synthesis of target compounds with desired properties.

The presence of both bromine and fluorine atoms on the aromatic ring of this compound is particularly noteworthy. Bromine atoms are known to be good leaving groups in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. This reactivity allows for the straightforward introduction of diverse functionalities at the brominated positions.

Fluorine atoms, on the other hand, possess unique properties owing to their high electronegativity and small size. The introduction of fluorine into organic molecules can profoundly impact their physical, chemical, and biological properties. For instance, fluorine substitution can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups. In the context of aromatic systems, fluorine atoms can influence the electron density of the ring through inductive effects, thereby affecting its reactivity in electrophilic and nucleophilic substitution reactions.

While specific, in-depth research focused exclusively on this compound is still emerging, the structural motifs present in the molecule suggest several potential research trajectories. Based on the known reactivity of related polyhalogenated anilines, it is anticipated that this compound will serve as a valuable building block in several key areas of chemical research.

Potential Research Applications:

Agrochemicals: Halogenated anilines are integral components in many pesticides and herbicides. The specific substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy and selectivity. For instance, the related compound 2,6-dibromo-4-trifluoromethoxyaniline is a key intermediate in the synthesis of the fungicide thifluzamide. rsc.org

Pharmaceuticals: The introduction of fluorine is a common strategy in medicinal chemistry to enhance the drug-like properties of molecules. The dibromo-difluoroaniline core could be a scaffold for the synthesis of novel therapeutic agents. For example, 4-bromo-2,6-difluoroaniline is utilized in the preparation of potent VEGF receptor tyrosine kinase inhibitors, which are targets in cancer therapy.

Materials Science: The unique electronic properties conferred by the halogen atoms make polyhalogenated aromatics interesting candidates for the development of advanced materials. Research into compounds like 4-bromo-2,6-difluoroaniline has shown their utility in creating hole-transporting materials for perovskite solar cells and OLEDs.

Although direct experimental data on the specific applications of this compound is limited in publicly available literature, its structural analogy to well-studied polyhalogenated anilines strongly suggests its potential as a versatile intermediate in these and other areas of chemical innovation. Further research is required to fully elucidate the reactivity and potential applications of this intriguing molecule.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3,4-difluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F2N/c7-2-1-3(9)5(10)4(8)6(2)11/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBMIUQUYPJTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 2,6 Dibromo 3,4 Difluoroaniline

Precursor Synthesis and Halogenation Pathways

The successful synthesis of 2,6-dibromo-3,4-difluoroaniline is contingent upon the availability of appropriately substituted precursors and the strategic implementation of halogenation reactions. This section explores the synthesis of key difluoroaniline intermediates and the methodologies for introducing bromine atoms at the desired positions.

Synthesis of Key Difluoroaniline Intermediates

The primary precursor for the target molecule is 3,4-difluoroaniline (B56902). Several synthetic routes to this intermediate have been reported. One common approach involves the nitration of 1,2-difluorobenzene (B135520) followed by the reduction of the resulting 3,4-difluoronitrobenzene. The nitration is typically carried out using a mixture of nitric and sulfuric acids, and the subsequent reduction can be achieved using various reducing agents, such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst.

Another documented method for the synthesis of 3,4-difluoroaniline involves the decarboxylation of 4,5-difluoroanthranilic acid in the presence of sulfuric acid. google.com Furthermore, a process starting from 3-fluoro-1-nitrobenzene has been described, where it is hydrogenated to 3-fluoro-1-hydroxylamine, which is then reacted with anhydrous hydrogen fluoride (B91410) to yield 3,4-difluoroaniline. prepchem.com

The synthesis of 2,6-difluoroaniline (B139000), another important difluoroaniline isomer, can be achieved from 1,2,3-trichlorobenzene. This process involves a partial fluorine exchange to create a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, followed by amination and separation of the isomers. google.com

A summary of representative synthetic methods for key difluoroaniline intermediates is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Reference |

| 1,2-Difluorobenzene | 1. HNO₃, H₂SO₄2. H₂, Pd/C | 3,4-Difluoroaniline | |

| 4,5-Difluoroanthranilic acid | H₂SO₄, heat | 3,4-Difluoroaniline | google.com |

| 3-Fluoro-1-nitrobenzene | 1. H₂, Pt/C, Hydrazine2. Anhydrous HF | 3,4-Difluoroaniline | prepchem.com |

| 1,2,3-Trichlorobenzene | 1. KF, N-methylpyrrolidinone, heat2. Amination3. Separation | 2,6-Difluoroaniline | google.com |

Directed Halogenation Methodologies for Aromatic Systems

The introduction of bromine atoms at specific positions on the aniline (B41778) ring is a crucial step. The inherent directing effects of the amino group (ortho- and para-directing) and the existing fluorine substituents must be considered. orgsyn.org To achieve the desired 2,6-dibromo substitution pattern on a 3,4-difluoroaniline precursor, methods for directed ortho-halogenation are of particular interest.

While direct bromination of anilines often leads to a mixture of products, including polybrominated species, modern synthetic methods offer greater control. Transition metal-catalyzed C-H activation has emerged as a powerful tool for regioselective halogenation. For instance, copper-catalyzed ortho-halogenation of protected anilines has been developed, offering excellent mono-substitution selectivity and high ortho-regiocontrol. Similarly, palladium-catalyzed meta-C-H bromination of aniline derivatives has been reported, demonstrating the ability to overcome the intrinsic ortho-, para-directing influence of the amino group.

Stepwise Halogenation Approaches for Polyhalogenated Anilines

To synthesize a polysubstituted compound like this compound, a stepwise halogenation strategy is often necessary to control the regioselectivity. This involves the sequential introduction of bromine atoms onto the difluoroaniline core.

One plausible stepwise approach would involve the initial monobromination of 3,4-difluoroaniline. The position of the first bromine atom would be dictated by the combined directing effects of the amino and fluoro groups. Subsequent protection of the amino group, for instance by acetylation, can be employed to modulate its directing strength and steric hindrance, thereby influencing the position of the second bromine atom. After the second bromination, deprotection of the amino group would yield the final product.

Alternatively, starting with a pre-functionalized precursor can be an effective strategy. For example, the synthesis of 2,6-dibromoaniline (B42060) has been achieved through the bromination of sulfanilic acid followed by desulfonation. A similar strategy could potentially be adapted for difluorinated analogues.

Bromination Techniques in the Synthesis of this compound

The choice of brominating agent and reaction conditions is critical for achieving high yields and selectivity in the synthesis of this compound.

Bromination of Difluoroaniline Derivatives

The bromination of difluoroaniline derivatives can be accomplished using various reagents. Elemental bromine (Br₂) in a suitable solvent, such as acetic acid or dichloromethane, is a common method. For instance, the synthesis of 4-bromo-2,6-difluoroaniline (B33399) has been reported by treating 2,6-difluoroaniline with bromine in acetic acid. chemicalbook.com Another example is the synthesis of 2-bromo-3,4-difluoro-6-nitroaniline, where 4,5-difluoro-2-nitroaniline (B1295537) is treated with bromine in acetic acid. prepchem.com

N-Bromosuccinimide (NBS) is another widely used brominating agent that often offers milder reaction conditions and improved selectivity.

The following table summarizes examples of bromination reactions on difluoroaniline derivatives.

| Starting Material | Brominating Agent | Solvent | Product | Reference |

| 2,6-Difluoroaniline | Bromine | Acetic Acid | 4-Bromo-2,6-difluoroaniline | chemicalbook.com |

| 4,5-Difluoro-2-nitroaniline | Bromine | Acetic Acid | 2-Bromo-3,4-difluoro-6-nitroaniline | prepchem.com |

Chemoselective Bromination in the Presence of Other Halogens

A key challenge in the synthesis of this compound is to achieve selective bromination without affecting the existing fluorine atoms. Generally, the C-F bond is significantly stronger than the C-H bond, making direct displacement of fluorine under typical electrophilic bromination conditions unlikely.

The primary consideration for chemoselectivity is the regioselective substitution on the aromatic ring. The activating and directing effects of the amino group and the deactivating and directing effects of the fluorine and bromine substituents must be carefully balanced. The amino group strongly activates the ortho and para positions for electrophilic attack. The fluorine atoms are deactivating but ortho-, para-directing.

In a stepwise synthesis starting from 3,4-difluoroaniline, the first bromination would likely occur at the 6-position, which is ortho to the amino group and meta to the 3-fluoro and para to the 4-fluoro substituent. The second bromination would then target the remaining ortho position (position 2). The use of protecting groups and specific catalysts can be crucial in directing the second bromination to the desired position and preventing the formation of other isomers.

Yield Optimization and Process Efficiency in this compound Synthesis

The primary route for synthesizing this compound is the direct electrophilic bromination of 3,4-difluoroaniline. The optimization of this reaction is critical for achieving high yields and purity, which are essential for its subsequent applications.

Research into analogous compounds provides a framework for understanding the key parameters influencing this synthesis. A standard laboratory method involves the slow, dropwise addition of elemental bromine to a solution of the aniline substrate in a suitable solvent, such as glacial acetic acid. prepchem.com Maintaining a controlled temperature is crucial to minimize the formation of by-products and prevent over-bromination.

Process efficiency is significantly enhanced by moving away from traditional methods that use elemental bromine in organic solvents. Innovations focus on creating more environmentally friendly and cost-effective processes. One such advancement is the use of a bromide–bromate salt mixture (e.g., NaBr/NaBrO₃) in an aqueous acidic medium. rsc.org This in-situ generation of bromine avoids the handling of highly corrosive and hazardous elemental bromine and allows for easier product purification by simple filtration. rsc.org Furthermore, the aqueous filtrate can often be recycled multiple times without a significant drop in product yield or purity, drastically improving the process's green credentials. rsc.org

Another efficient approach involves the use of hydrogen peroxide as an oxidizing agent in conjunction with a bromine source like hydrobromic acid or an alkali metal bromide. A patented method for a similar compound, 2,6-dibromo-4-(trifluoromethoxy)aniline, highlights the use of H₂O₂ to oxidize bromide ions, generating bromine in situ. google.com This method not only achieves high yields (97.5–99.1%) and purity (98.4–99.4%) but also reduces the total amount of bromine required, as the hydrogen bromide byproduct is re-oxidized back to bromine. google.com Such a process is highly atom-economical and reduces the generation of acidic waste streams.

The table below summarizes and compares different potential strategies for the synthesis of this compound, based on established methods for structurally related anilines.

Table 1: Comparison of Bromination Strategies for Aromatic Anilines

| Method | Brominating Agent(s) | Solvent | Key Conditions | Reported Yield (Analogous Compounds) | Advantages for Process Efficiency |

|---|---|---|---|---|---|

| Traditional | Elemental Bromine (Br₂) | Acetic Acid | Controlled temperature (e.g., <25°C to 56°C) prepchem.com | 89-92% google.comchemicalbook.com | Well-established, straightforward procedure. |

| Aqueous Bromide/Bromate | NaBr / NaBrO₃ | Water / Acid | Ambient temperature, potential for filtrate recycling. rsc.org | High | Eliminates organic solvents and handling of liquid bromine; allows for recycling. rsc.org |

| Oxidative Bromination | HBr / H₂O₂ or NaBr / H₂O₂ | Water | Use of a catalyst (e.g., ammonium (B1175870) molybdate) is possible. google.com | 95-99% google.com | High atom economy, reduced bromine waste, high yield and purity. google.com |

Alternative Synthetic Routes and Scalability Considerations

While direct bromination of 3,4-difluoroaniline is the most straightforward route, alternative synthetic strategies offer potential advantages in terms of precursor availability or overcoming specific chemical challenges. One common alternative approach in aromatic chemistry involves a nitro-group reduction pathway. This would entail:

Synthesizing a 1,2-dibromo-3,4-difluorobenzene (B3155784) precursor.

Nitration of this precursor to introduce a nitro group at a suitable position.

Subsequent reduction of the nitro group to the desired amine.

A similar strategy has been documented for producing 2,3-difluoroaniline, where 1,2-dibromo-4,5-difluoro-3-nitrobenzene (B73673) is reduced using a palladium on carbon (Pd/C) catalyst with hydrogen gas to yield the aniline. chemicalbook.com This multi-step approach, while longer, can sometimes provide better control over regioselectivity.

When considering industrial-scale production, the scalability of each route is of paramount importance.

Direct Bromination (Traditional): The use of elemental bromine, while effective, presents significant scalability challenges. These include the safe storage and handling of large quantities of highly corrosive bromine, as well as the management and neutralization of the hydrogen bromide (HBr) gas byproduct.

Nitro-Reduction Route: Multi-step syntheses are often less desirable for large-scale production due to increased processing time, solvent usage, and potential for yield loss at each step. The nitration step typically requires strong acids, and the reduction step often involves pressurized hydrogen gas and expensive catalysts, adding complexity and cost to the manufacturing process. chemicalbook.com

Advanced Chemical Reactivity and Derivatization of 2,6 Dibromo 3,4 Difluoroaniline

Reactivity of Functional Groups in 2,6-Dibromo-3,4-difluoroaniline

The chemical behavior of this compound is dictated by the interplay of its amine and halogen substituents. Each of these groups exhibits a characteristic reactivity profile that can be selectively exploited.

The primary amine group (-NH₂) in this compound is a key site for nucleophilic reactions. Amines are generally more nucleophilic than their alcohol counterparts and can react directly with alkyl halides to form N-alkylated products. msu.edu This reactivity allows for the introduction of various alkyl or aryl groups at the nitrogen atom. The amine group can also be acylated, for instance, by reaction with acyl chlorides or anhydrides, to form amides. This transformation is often employed to protect the amine group during subsequent reactions or to introduce specific functionalities.

Furthermore, the amine group can undergo oxidative transformations. For example, it can be oxidized to form nitroso or nitro compounds under appropriate conditions. In the context of creating larger conjugated systems, the amine can be a precursor to the formation of azo compounds, which are molecules containing a nitrogen-nitrogen double bond (-N=N-). ossila.com

The two bromine atoms at the 2- and 6-positions of the aniline (B41778) ring are particularly susceptible to metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as the Suzuki, Heck, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rhhz.netresearchgate.netyoutube.com In these reactions, the bromine atoms act as leaving groups and are replaced by various organic fragments.

The general mechanism for these coupling reactions typically involves an oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki, Stille, and Kumada couplings) or reaction with an alkene or alkyne (in Heck and Sonogashira couplings), and finally, reductive elimination to yield the coupled product and regenerate the palladium catalyst. rhhz.net The choice of ligands on the palladium catalyst is crucial for the success and efficiency of these reactions. nih.govrsc.org The reactivity of the bromo substituents provides a convenient handle for extending the molecular framework of this compound. ossila.com

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

| Coupling Reaction | Coupling Partner | Resulting Bond |

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid) | C-C |

| Heck Coupling | Alkene | C-C |

| Stille Coupling | Organotin reagent | C-C |

| Sonogashira Coupling | Terminal alkyne | C-C (sp²-sp) |

| Buchwald-Hartwig Amination | Amine | C-N |

This table provides a general overview of common palladium-catalyzed cross-coupling reactions applicable to aryl bromides.

The fluorine atoms at the 3- and 4-positions can participate in nucleophilic aromatic substitution (SNA) reactions. ossila.com Although typically less reactive as leaving groups than bromine or iodine in many contexts, fluorine can be a good leaving group in SNA reactions, especially when the aromatic ring is activated by electron-withdrawing groups. youtube.comlibretexts.org In this compound, the electron-withdrawing nature of the bromine atoms and the amine group (which can be protonated or derivatized to be electron-withdrawing) can facilitate the displacement of the fluorine atoms by strong nucleophiles.

The mechanism of SNA generally involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org The rate of these reactions is influenced by the strength of the nucleophile and the stability of the intermediate. nih.gov This reactivity allows for the introduction of a variety of substituents at the positions of the fluorine atoms, further diversifying the potential derivatives of this compound.

Chemoselective Transformations Involving Multiple Halogens

The presence of both bromine and fluorine atoms on the same aromatic ring opens up possibilities for chemoselective reactions, where one type of halogen can be reacted preferentially over the other.

Under specific reaction conditions, it is possible to achieve the selective replacement of the fluorine atoms in the presence of the bromine atoms. This selectivity is often driven by the nature of the nucleophile and the reaction parameters. For instance, soft nucleophiles like thiolate anions (RS⁻) may preferentially attack the carbon atoms bearing the fluorine substituents in a nucleophilic aromatic substitution manner, particularly if those positions are more electronically activated for such an attack. The specific regioselectivity would depend on the electronic environment of the ring and the positions of the other substituents.

The differential reactivity of the bromo and fluoro substituents provides an "orthogonal" handle for the stepwise functionalization of the molecule. This means that one type of halogen can be selectively reacted under one set of conditions, leaving the other type of halogen intact for a subsequent, different transformation. For example, a palladium-catalyzed coupling reaction could be performed to replace the bromine atoms, followed by a nucleophilic aromatic substitution to replace the fluorine atoms. This orthogonal reactivity is a powerful strategy in organic synthesis, allowing for the controlled and directed construction of complex molecules with precise substitution patterns. The ability to perform regioselective reactions is a key advantage of using multiply halogenated building blocks like this compound. nih.gov

Derivatization Strategies for Analytical and Synthetic Applications

The strategic modification of the amine functionality in this compound is a key aspect of its application in both analytical chemistry and complex organic synthesis. Derivatization allows for the fine-tuning of its chemical properties, enabling enhanced spectroscopic detection, controlled reactivity in multi-step syntheses, and the construction of intricate molecular structures.

Amine Derivatization for Spectroscopic Characterization

The conversion of the primary amino group of this compound into various derivatives can significantly alter its spectroscopic properties, a feature that is leveraged for its characterization and detection. While specific studies on the derivatization of this compound for spectroscopic analysis are not extensively documented, the principles can be inferred from the behavior of analogous halogenated anilines.

Common derivatization techniques for primary aromatic amines include acylation, sulfonylation, and reaction with fluorogenic reagents. For instance, acylation with a simple acyl chloride or anhydride (B1165640) would be expected to produce a secondary amide. This transformation would lead to notable changes in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the broad singlet of the -NH₂ protons would be replaced by a sharper singlet corresponding to the -NH- proton of the amide, typically shifting downfield. The chemical shifts of the aromatic protons would also be affected by the change in the electronic nature of the nitrogen substituent.

Infrared (IR) Spectroscopy: The IR spectrum of the parent aniline exhibits characteristic N-H stretching vibrations. Upon acylation, these would be replaced by a single N-H stretch at a lower frequency and the appearance of a strong carbonyl (C=O) absorption band, which is a clear indicator of amide formation. A related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, has been studied using FT-IR and FT-Raman spectroscopy, providing a basis for understanding the vibrational modes of such polysubstituted anilines. researchgate.net

Fluorescence Spectroscopy: For trace analysis, derivatization with a fluorogenic reagent can be employed. While not directly reported for this compound, a similar compound, 4-bromo-2,6-difluoroaniline (B33399), has been used in the synthesis of a fluorogenic derivatizing reagent for the determination of aminothiols by HPLC. nih.gov This suggests that this compound could similarly be converted into a highly fluorescent derivative, enabling its detection at very low concentrations.

A hypothetical derivatization reaction and the expected spectroscopic changes are summarized in the table below.

| Derivatization Reaction | Reagent Example | Expected Spectroscopic Changes |

| Acylation | Acetyl chloride | ¹H NMR: Disappearance of NH₂ signal, appearance of NH signal and a new methyl signal. IR: Appearance of a strong C=O stretch (amide I band) and a new N-H bend (amide II band). |

| Sulfonylation | p-Toluenesulfonyl chloride | ¹H NMR: Disappearance of NH₂ signal, appearance of NH signal and new aromatic and methyl signals from the tosyl group. IR: Appearance of characteristic S=O stretching bands. |

Formation of Complex Molecular Architectures via Derivatization

The presence of multiple reactive sites—the amino group and two bromine atoms—makes this compound a valuable building block for the synthesis of complex molecular architectures. Derivatization of the amino group, often in concert with reactions at the bromine positions, opens up a vast chemical space for the creation of novel compounds with potential applications in materials science and medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bonds in this compound are susceptible to a variety of palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. After protection of the amino group, the bromine atoms can be sequentially or simultaneously replaced.

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Stille Coupling: Reaction with organostannanes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form diaryl- or alkylarylamines.

Through these methods, complex polycyclic aromatic systems, conjugated polymers, and other intricate structures can be assembled. For example, a related compound, 4-bromo-2,6-difluoroaniline, has been utilized as a precursor for synthesizing hole-transporting materials for perovskite solar cells and OLEDs. kashanu.ac.ir It has also been used to create a Pd-azobenzene complex with photo-switchable properties, demonstrating its utility in constructing functional molecular systems. kashanu.ac.ir It is conceivable that this compound could be employed in the synthesis of analogous or even more complex functional materials.

Synthesis of Heterocyclic Compounds: The amino group of this compound can be a key functional handle for the construction of heterocyclic rings. For instance, reaction with diketones or their equivalents can lead to the formation of substituted pyrroles or other nitrogen-containing heterocycles. These heterocyclic systems are common scaffolds in pharmaceuticals and other bioactive molecules.

The derivatization of this compound provides a versatile platform for the development of a wide range of complex molecules, as illustrated by the potential synthetic pathways outlined in the table below.

| Target Molecular Architecture | Key Derivatization/Reaction Strategy | Potential Application |

| Biaryl Compounds | N-protection followed by Suzuki coupling | Liquid crystals, organic electronics |

| Conjugated Polymers | N-protection followed by Sonogashira or Stille coupling | Organic semiconductors, sensors |

| Polycyclic Aromatic Amines | N-protection followed by Buchwald-Hartwig amination | Materials for OLEDs, hole-transport layers |

| Substituted Benzimidazoles | Reaction with a carboxylic acid or its derivative | Pharmaceutical intermediates |

Applications of 2,6 Dibromo 3,4 Difluoroaniline in Materials Science and Organic Synthesis

Role as a Building Block in Advanced Organic Materials

The unique substitution pattern of 2,6-Dibromo-3,4-difluoroaniline, featuring two bromine atoms, two fluorine atoms, and an amino group on a benzene (B151609) ring, presents multiple reactive sites. This multifunctionality makes it a candidate for the synthesis of complex organic materials.

Precursor for Azo-Dyes and Conjugated Systems

Aromatic amines are fundamental precursors in the synthesis of azo dyes through a process called diazotization, followed by coupling with an electron-rich partner. The amino group on this compound could, in principle, undergo diazotization to form a reactive diazonium salt. This salt could then be coupled with various aromatic compounds to produce novel azo dyes. The presence of four halogen atoms would be expected to significantly influence the electronic properties and, consequently, the color and stability of the resulting dyes. For instance, the structurally related compound 2,6-dibromo-4-nitroaniline (B165464) is a known intermediate in the synthesis of azo disperse dyes. rsc.org

Integration into Macromolecules and Polymeric Structures

The bromine and fluorine atoms on the aromatic ring of this compound offer handles for various cross-coupling reactions, which are instrumental in polymer synthesis. For example, a related compound, 4-bromo-2,6-difluoroaniline (B33399), serves as an intermediate for designing macromolecules. ossila.com The bromine atoms on this compound could potentially participate in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings to form carbon-carbon or carbon-nitrogen bonds, respectively, leading to the formation of extended polymeric chains.

Application in Organic Semiconductors and Electronic Devices (e.g., OLEDs, Perovskite Solar Cells)

Derivatives of halogenated anilines have shown promise in the field of organic electronics. For example, conjugated quasiplanar triarylamines synthesized from 4-bromo-2,6-difluoroaniline are utilized as hole-transporting materials in perovskite solar cells and Organic Light Emitting Diodes (OLEDs). ossila.com The specific arrangement of electron-withdrawing fluorine atoms and bulky bromine atoms in this compound could be leveraged to tune the energy levels (HOMO/LUMO) of resulting organic semiconductors, a critical factor in the performance of electronic devices.

Contributions to Pharmacologically Relevant Scaffolds and Specialty Chemicals

Halogenated anilines are prevalent structural motifs in many bioactive molecules and specialty chemicals. The reactivity of the functional groups in this compound suggests its potential as a key intermediate in the synthesis of such compounds.

Intermediate in the Synthesis of Potential Drug Candidates

Many pharmaceuticals contain fluorinated and brominated aromatic rings. The synthesis of the anti-inflammatory drug diflunisal, for instance, involves a 2,4-difluoroaniline (B146603) intermediate. While no direct synthesis of a drug candidate from this compound is documented, its structure makes it a plausible starting material for the exploration of new pharmacologically active compounds. The bromine atoms can be replaced or used to build more complex molecular architectures, and the fluorine atoms can enhance metabolic stability and binding affinity.

Use in Agrochemical and Specialty Chemical Production

The agrochemical industry often utilizes halogenated aromatic compounds. For example, 2,6-dibromo-4-trifluoromethoxyaniline is a key intermediate in the production of the fungicide thifluzamide. google.com This highlights the importance of dibromo-aniline scaffolds in creating effective crop protection agents. The specific combination of halogens in this compound could lead to the development of new herbicides, pesticides, or other specialty chemicals with desired properties.

Exploration in Novel Chemical Systems

The strategic placement of two bromine and two fluorine atoms on the aniline (B41778) ring, ortho to the amino group and on the phenyl ring respectively, imparts specific reactivity and properties to this compound. These characteristics make it an intriguing candidate for investigation in advanced material applications.

While direct studies on the incorporation of this compound into photo-switching metal complexes are not extensively documented in publicly available literature, the broader class of halogenated anilines has shown promise in this area. Photo-switching, or photochromism, is a phenomenon where a molecule reversibly changes its structure and, consequently, its absorption spectrum upon irradiation with light of a specific wavelength. This property is at the heart of developing molecular switches, optical data storage, and light-responsive materials.

The potential for this compound in this field can be inferred from the behavior of structurally similar compounds. The electronic and steric effects of the halogen substituents can influence the stability of different isomeric states and the kinetics of the photo-switching process. The electron-withdrawing nature of the fluorine and bromine atoms can modulate the energy levels of the molecular orbitals involved in the photochromic transition.

Further research is warranted to synthesize metal complexes incorporating this compound as a ligand and to investigate their photo-responsive behavior. Such studies would involve a comprehensive analysis of their photochemical and photophysical properties to determine their efficacy as molecular switches.

Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical strength, chemical resistance, and adhesive properties. The performance of an epoxy system is significantly influenced by the curing agent used. Halogenated compounds, including anilines, have been explored as additives or co-curing agents in epoxy formulations to impart specific properties such as flame retardancy, improved thermal stability, and enhanced mechanical performance.

The incorporation of this compound into an epoxy matrix could offer several advantages. The presence of bromine and fluorine atoms is known to enhance the flame-retardant properties of polymers. Furthermore, the rigid aromatic structure of the aniline derivative could contribute to a higher crosslink density in the cured epoxy network, potentially leading to improved thermal stability and mechanical strength.

Experimental investigation into the curing kinetics and the resulting properties of epoxy resins cured with this compound would be necessary to validate these potential benefits. Such research would provide valuable insights into its suitability for advanced composite materials, adhesives, and coatings.

Computational and Theoretical Investigations of 2,6 Dibromo 3,4 Difluoroaniline

Quantum Chemical Characterization of Electronic Structure

No specific Density Functional Theory (DFT) calculation results, such as optimized geometries, electronic energies, or thermodynamic properties for 2,6-dibromo-3,4-difluoroaniline, were found in the searched literature.

Detailed molecular orbital analyses, including Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, and the specific influence of fluorine atoms on the energy levels of this compound, have not been reported in the available literature.

Spectroscopic Property Prediction and Interpretation

No computational or experimental data on the vibrational frequencies (such as FT-IR or Raman spectra) for this compound could be located.

While the compound is listed in chemical supplier catalogs, detailed ¹H NMR, ¹³C NMR, or ¹⁹F NMR spectroscopic data and their theoretical (e.g., GIAO) or experimental analysis for this compound are not provided in the public domain.

Reaction Mechanism Studies and Transition State Analysis

There are no available studies concerning the reaction mechanisms involving this compound, nor any transition state analyses for reactions in which it participates.

Molecular Dynamics Simulations for Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the amino group relative to the plane of the benzene (B151609) ring. This rotation is influenced by several factors, including the steric hindrance imposed by the two bulky bromine atoms at the ortho positions (2 and 6) and the electronic effects of the four halogen substituents.

Theoretical studies on substituted anilines have shown that the amino group is often non-planar with the aromatic ring, adopting a pyramidal geometry. researchgate.net The degree of this pyramidalization and the energy barrier to inversion are sensitive to the nature and position of the substituents. researchgate.net In the case of this compound, the two large bromine atoms flanking the amino group are expected to create significant steric strain, which would likely influence the preferred orientation of the -NH2 group.

An MD simulation would typically involve placing the molecule in a simulated environment, such as a solvent box, and solving Newton's equations of motion for all atoms over a period of time. This allows for the exploration of the potential energy surface and the identification of stable and transient conformations. colostate.edumdpi.com The simulation would likely reveal the preferred dihedral angles describing the orientation of the amino group.

Based on studies of other halogenated anilines, it is anticipated that the conformational landscape of this compound would be characterized by a few low-energy conformers. The rotation of the C-N bond would be hindered by a significant energy barrier due to the steric clash between the amino hydrogens and the adjacent bromine atoms. The fluorine atoms at positions 3 and 4, while less sterically demanding than bromine, would contribute to the electronic properties of the ring and influence the charge distribution, which in turn can affect the conformational preferences.

A hypothetical molecular dynamics simulation would likely track key geometric parameters over time, such as the C2-C1-N-H and C6-C1-N-H dihedral angles, to characterize the rotational motion of the amino group. The analysis of the simulation trajectory would provide information on the population of different conformational states and the energetic barriers between them.

Table 1: Predicted Conformational Parameters of this compound from Theoretical Analysis

| Parameter | Predicted Value/Description | Basis of Prediction |

| Amino Group Geometry | Pyramidal | Inferred from computational studies on other halogenated anilines. researchgate.net |

| C-N Bond Rotation | Hindered rotation with a significant energy barrier | Predicted due to steric hindrance from ortho-bromine substituents. |

| Stable Conformers | Likely two primary stable conformers corresponding to specific orientations of the -NH2 group to minimize steric clash. | Based on general principles of conformational analysis for substituted benzenes. |

| Key Dihedral Angle (C2-C1-N-H) | Expected to show distinct populations around energy minima. | Inferred from the expected potential energy surface for a hindered rotor. |

Note: The data presented in this table are predictive and based on the analysis of structurally similar compounds, as direct molecular dynamics simulation data for this compound is not available in the reviewed literature.

Further computational investigations, such as Density Functional Theory (DFT) calculations, could complement MD simulations by providing more accurate energetics for the different conformers and the transition states connecting them. beilstein-journals.org These theoretical approaches are invaluable for understanding the structure-property relationships in complex molecules like this compound.

Advanced Analytical Methodologies for 2,6 Dibromo 3,4 Difluoroaniline and Its Derivatives

Chromatographic Separations

Chromatography is fundamental to the analysis of halogenated anilines, providing the necessary separation from impurities and related compounds. The choice between liquid and gas chromatography is often dictated by the analyte's volatility and thermal stability, which can be chemically modified through derivatization.

High-Performance Liquid Chromatography (HPLC) is a preferred method for compounds that lack sufficient volatility or thermal stability for gas chromatography. libretexts.org For anilines, which possess a polar amino group, reverse-phase HPLC is a common approach. sielc.comhelixchrom.com However, to improve detection sensitivity, especially with UV detectors, and enhance chromatographic peak shape, pre-column derivatization is frequently employed. academicjournals.org This process involves reacting the aniline's primary amine with a reagent to attach a chromophore, a group that strongly absorbs UV light.

The derivatization reaction converts the analyte into a new compound with improved analytical characteristics. academicjournals.org For 2,6-Dibromo-3,4-difluoroaniline, this would involve targeting the active hydrogen on the amino group.

Interactive Table: Common HPLC Derivatization Reagents for Primary Amines

| Derivatizing Agent | Resulting Derivative | Rationale for Use |

|---|---|---|

| Dansyl chloride | Dansyl amide | Introduces a highly fluorescent group for fluorescence detection, offering very low detection limits. |

| 2,4-Dinitrofluorobenzene (DNFB) | Dinitrophenyl (DNP) amine | Attaches a strong UV-absorbing chromophore for sensitive UV detection. |

| o-Phthalaldehyde (OPA) | Isoindole derivative | Reacts rapidly with primary amines in the presence of a thiol to form a fluorescent product. |

The resulting derivatized analyte can then be separated on a C8 or C18 reverse-phase column using a mobile phase typically consisting of an acetonitrile (B52724) and water or buffer gradient. sielc.comacademicjournals.org

Gas Chromatography (GC) is a powerful technique for separating volatile organic compounds. gcms.cz Direct analysis of polar compounds like this compound can be challenging due to poor peak shape and potential thermal degradation in the GC system. colostate.edu Derivatization is the chemical modification of the analyte to make it more suitable for GC analysis by increasing its volatility and thermal stability. libretexts.orggcms.czcolostate.edu This is achieved by masking the polar N-H group. libretexts.orgcolostate.edu

Common derivatization methods for amines in GC analysis include:

Silylation: This is a prevalent method where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.orgcolostate.edu The resulting silyl (B83357) derivatives are more volatile and thermally stable. libretexts.orgcolostate.edu Care must be taken to ensure samples and solvents are dry, as silylation reagents react readily with water. colostate.edu

Acylation: This process converts the amine into an amide using reagents like acyl anhydrides or acyl halides. colostate.edu The introduction of fluorinated acyl groups, such as from trifluoroacetic anhydride (B1165640), can significantly enhance the response of an electron capture detector (ECD), which is highly sensitive to halogenated compounds. colostate.edu

Alkylation: This involves replacing the active hydrogen with an alkyl or benzyl (B1604629) group, forming a less polar and more volatile derivative. libretexts.org Esterification is the most common form of alkylation, though it is more applicable to carboxylic acids. libretexts.orggcms.cz For anilines, specific alkylating agents are required.

A study on aniline (B41778) quantification utilized 4-carbethoxyhexafluorobutyryl chloride as a derivatizing agent, which created a stable derivative with a strong molecular ion, suitable for GC-MS analysis. nih.gov A similar strategy could be applied to this compound.

Interactive Table: Comparison of GC Derivatization Methods for Anilines

| Method | Reagent Example | Key Advantage | Considerations |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Produces volatile and thermally stable derivatives; widely applicable. libretexts.orgcolostate.edu | Reagents are sensitive to moisture; derivatives can be prone to hydrolysis. colostate.edu |

| Acylation | Trifluoroacetic anhydride (TFAA) | Increases volatility and enhances ECD response due to added halogens. colostate.edu | By-products like acids may need to be removed before analysis. colostate.edu |

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Techniques such as UV-Vis, IR, and NMR spectroscopy each provide unique and complementary information about the compound's electronic transitions, functional groups, and the specific chemical environment of its atoms.

UV-Vis Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. For aromatic compounds like substituted anilines, the absorption spectra typically feature bands corresponding to π-π* and n-π* transitions. The spectrum of aniline and its derivatives is characterized by a primary absorption band around 230-240 nm and a secondary band around 280-290 nm, both arising from π-π* transitions within the benzene (B151609) ring.

The presence of substituents on the aniline ring significantly influences the position (λmax) and intensity (εmax) of these absorption bands. Halogen substituents, like bromine and fluorine, can cause a bathochromic shift (shift to longer wavelengths) due to their electron-donating resonance effect and a hyperchromic effect (increase in absorption intensity). The amino group (-NH₂) also acts as a strong auxochrome, further shifting the absorption maxima to longer wavelengths. For this compound, the combined electronic effects of the four halogen substituents and the amino group are expected to result in distinct absorption bands, providing a characteristic spectroscopic fingerprint. researchgate.netresearchgate.netacs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine group and the substituted aromatic ring. wpmucdn.comspectroscopyonline.com

Key expected vibrational frequencies include:

N-H Stretching: Primary aromatic amines typically exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

N-H Bending: The scissoring vibration of the -NH₂ group is expected to appear in the 1650-1580 cm⁻¹ range.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond typically occurs in the 1350-1250 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bonds will produce strong absorption bands in the 1400-1000 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibrations are found at lower wavenumbers, typically in the 700-500 cm⁻¹ region.

Table 1: Expected IR Absorption Frequencies for this compound A table with the following columns: Vibrational Mode, Expected Frequency Range (cm⁻¹). The table includes rows for N-H Asymmetric Stretch, N-H Symmetric Stretch, N-H Scissoring, Aromatic C=C Stretch, C-N Stretch, C-F Stretch, and C-Br Stretch with their corresponding frequency ranges.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3500 - 3400 |

| N-H Symmetric Stretch | 3400 - 3300 |

| N-H Scissoring | 1650 - 1580 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

| C-F Stretch | 1400 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. It should feature a signal for the single aromatic proton at the C5 position and a typically broad signal for the two protons of the amino group. The chemical shift of the aromatic proton would be influenced by the surrounding halogen atoms, likely appearing in the downfield region.

¹³C NMR: The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the unique electronic environment of the molecule. The chemical shifts will be significantly affected by the attached halogens. Furthermore, the signals for the carbon atoms bonded to fluorine (C3 and C4) will appear as doublets due to one-bond ¹³C-¹⁹F coupling. Longer-range couplings to fluorine may also be observed for other carbons.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C3 and C4 positions. For the related compound 3,4-difluoroaniline (B56902), fluorine resonances are observed at approximately -142.5 ppm and -155.6 ppm. researchgate.net The introduction of two bromine atoms at the C2 and C6 positions in this compound would be expected to influence these chemical shifts.

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This includes precise bond lengths, bond angles, and details of intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

The analysis of 2,6-Dibromo-4-fluoroaniline revealed that it crystallizes in the monoclinic system with the space group P2₁/c. The asymmetric unit contains two independent molecules. Such studies allow for the precise determination of molecular geometry, including the planarity of the aromatic ring and the orientation of the substituents. researchgate.net The bond lengths and angles are determined with high precision, confirming the covalent framework of the molecule. unimi.it

Table 2: Crystal Data for the Derivative 2,6-Dibromo-4-fluoroaniline A table with the following columns: Parameter, Value. The table includes rows for Chemical Formula, Formula Weight, Crystal System, Space Group, a (Å), b (Å), c (Å), β (°), Volume (ų), and Z with their corresponding values based on the provided search result.

| Parameter | Value researchgate.net |

|---|---|

| Chemical Formula | C₆H₄Br₂FN |

| Formula Weight | 268.91 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.0332(5) |

| b (Å) | 4.34070(10) |

| c (Å) | 21.9732(5) |

| β (°) | 109.6910(10) |

| Volume (ų) | 1529.61(7) |

Hydrogen Bonding and Intermolecular Interactions

The packing of molecules in a crystal is governed by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals interactions. nih.govdntb.gov.ua In halogenated anilines, the amino group is a primary hydrogen-bond donor, while the nitrogen and halogen atoms can act as acceptors. acs.org

Environmental Fate and Transformation Mechanisms of 2,6 Dibromo 3,4 Difluoroaniline

Degradation Pathways in Environmental Compartments

The degradation of a chemical compound in the environment is a critical factor in determining its persistence and potential for long-term impact. This process can occur through light-induced (photolytic) reactions or biological (biotic) mechanisms, primarily driven by microorganisms.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. For halogenated aromatic compounds, this process often involves the cleavage of carbon-halogen bonds.

While direct studies on 2,6-Dibromo-3,4-difluoroaniline are not available, research on similar molecules provides valuable insights. The photolysis of halogenated aromatics in water typically proceeds through dehalogenation. nih.gov The rate and products of this degradation can be influenced by the presence of other substances in the water. For instance, the presence of algae and humic acids can accelerate the photodegradation of aniline (B41778) by up to 50 times, a process mediated by reactive oxygen species like hydroxyl radicals and singlet oxygen. dcceew.gov.aunih.gov

In studies involving other halogenated anilines, such as 2-chloroaniline (B154045) and 2,6-dichloroaniline, complete degradation was observed after 300 minutes of irradiation in the presence of a TiO2 photocatalyst. researchgate.net The primary degradation mechanism for aniline in the presence of TiO2 involves hydroxyl radicals, leading to intermediates like phenol, 2-aminophenol, and nitrobenzene (B124822) before mineralization to inorganic ions, CO2, and H2O. researchgate.net Given its structure, this compound is expected to undergo photolysis, likely initiated by the cleavage of the carbon-bromine bonds, which are generally weaker than carbon-fluorine bonds.

Biotic Transformation Mechanisms (e.g., Microbial Degradation)

The transformation of chemical compounds by living organisms, particularly microorganisms, is a key pathway for their removal from the environment. nih.gov Halogenated anilines can be utilized by certain bacteria as a source of carbon and energy, leading to their breakdown. ekb.egekb.eg

Studies on the closely related compound 3,4-difluoroaniline (B56902) (3,4-DFA) have shown that bacteria such as Pseudomonas fluorescens 26-K can effectively degrade it under aerobic conditions. tandfonline.comtandfonline.comnih.gov This bacterium can degrade 3,4-DFA both in the presence of a co-substrate like glucose and as the sole source of carbon, energy, and nitrogen. tandfonline.comresearchgate.net The degradation process involves intensive defluorination and hydroxylation of the aromatic ring, followed by ring cleavage catalyzed by enzymes like catechol 1,2-dioxygenase. tandfonline.comnih.govwur.nl An intermediate identified in this pathway is 3-fluoro-4-hydroxyaniline. tandfonline.comnih.gov

Given these findings, it is plausible that this compound could be susceptible to microbial degradation. A hypothetical pathway would likely involve initial dehalogenation (debromination and/or defluorination) and hydroxylation, followed by enzymatic cleavage of the aromatic ring, similar to the process observed for 3,4-DFA. The presence of multiple halogen substituents may, however, influence the rate and extent of degradation.

Interactive Table: Microbial Degradation of 3,4-Difluoroaniline (3,4-DFA) by Pseudomonas fluorescens 26-K

| Initial Concentration (mg/L) | Co-substrate | Degradation Time | Degradation Percentage (%) | Reference |

|---|---|---|---|---|

| 170 | Glucose | 5-7 days | Not specified | nih.gov |

| 150 | Glucose | ~6 days | >70% after 3 days | tandfonline.comtandfonline.com |

| 90 | None | 12-15 days | >95% | tandfonline.comtandfonline.comresearchgate.net |

| 150 | None | >8 days | ~70% | tandfonline.com |

Sorption and Mobility in Environmental Matrices

The movement of a chemical through the environment is largely governed by its tendency to attach to soil and sediment particles, a process known as sorption. This characteristic, in turn, dictates its mobility and potential to contaminate groundwater.

Adsorption Characteristics in Soil and Sediment

Anilines and their halogenated derivatives are known to adsorb to soil and sediment components. The extent of this adsorption is influenced by the properties of both the chemical and the soil. nih.govmdpi.com Aniline adsorbs to soil organic matter and clays, a process that can be enhanced at lower pH. dcceew.gov.au The primary mechanisms include electrostatic interactions and the formation of hydrogen bonds. nih.govresearchgate.net

For substituted anilines, adsorption is often governed by partitioning into soil organic matter and interactions with clay minerals. scispace.comresearchgate.net Studies on various organo-mineral complexes have shown that aniline adsorption is a spontaneous physical process, often involving the aromatic rings of the molecule. researchgate.net It is expected that this compound, as a substituted aniline, will exhibit significant adsorption to soil and sediment, which would reduce its concentration in the aqueous phase. scispace.com The presence of four halogen atoms would likely increase its hydrophobicity, further promoting sorption to organic matter.

Factors Influencing Environmental Mobility

The mobility of a chemical in the environment is inversely related to its sorption. nih.gov Compounds that adsorb strongly to soil particles are less mobile and less likely to leach into groundwater. researchgate.net Key factors influencing the mobility of anilines include soil organic matter content, clay content and type, and soil pH. nih.govresearchgate.netdntb.gov.ua

The mobility of aniline itself has been found to be low in soils with higher clay and organic matter content due to strong retention. nih.govresearchgate.net For halogenated herbicides with similar structures, high persistence in soil is linked to low mobility. wikipedia.org Given the expected strong sorption characteristics of this compound, its environmental mobility is predicted to be low. This would limit its potential for transport through the soil profile and into aquatic systems. However, its persistence could be significant in the topsoil layers where it is retained.

Volatilization and Atmospheric Fate Considerations

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, entering the atmosphere. Once in the atmosphere, its fate is determined by transport and degradation processes.

While aniline itself can slowly volatilize from soil and water, it is rapidly degraded in the atmosphere, primarily through reactions with hydroxyl radicals, with an estimated half-life of about two hours. dcceew.gov.au For more complex halogenated aromatic compounds, volatilization from soil and water surfaces is generally considered a minor dissipation process, especially for those that adsorb strongly to soil. canada.ca

The atmospheric fate of halogenated aromatics is primarily governed by oxidation by hydroxyl radicals. nih.gov The rate of this degradation and the atmospheric lifetime depend on the number and type of halogen substituents. For example, fluorobenzene (B45895) and chlorobenzene (B131634) are removed relatively quickly from the atmosphere, whereas more heavily halogenated compounds like hexafluorobenzene (B1203771) and hexachlorobenzene (B1673134) are more persistent. nih.gov

Considering its relatively high molecular weight and expected strong sorption to soil, the volatilization of this compound is likely to be low. However, if it does enter the atmosphere, it would be subject to degradation by hydroxyl radicals. Its atmospheric lifetime would be intermediate, influenced by the presence of both bromine and fluorine atoms.

Q & A

Q. What are the recommended synthetic routes for 2,6-Dibromo-3,4-difluoroaniline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation of a fluorinated aniline precursor. For example:

- Stepwise Bromination : Start with 3,4-difluoroaniline, brominate at the 2- and 6-positions using bromine or N-bromosuccinimide (NBS) in a controlled acidic medium (e.g., HBr/H2SO4) .

- Regioselectivity Control : Use directing groups (e.g., nitro) to position halogens, followed by reduction to the amine. For bromine, meta-directing fluorine substituents may require iterative optimization .

- Purification : Column chromatography or recrystallization (ethanol/water) is recommended due to potential di- or tri-substituted byproducts .

Q. How can researchers characterize this compound to confirm purity and structure?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm substitution patterns. Fluorine atoms deshield adjacent protons, while bromine isotopes split peaks multiplicatively .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z ~287.9 for CHBrFN) .

- HPLC/GC : Monitor purity (>97%) with reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at 0–6°C to prevent photolytic debromination .

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating in synthetic steps (e.g., reflux in inert solvents like DCM) .

- Moisture Sensitivity : Use anhydrous conditions for reactions involving nucleophiles (e.g., Grignard reagents) .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Bromine as Leaving Group : Facilitates Suzuki-Miyaura couplings with arylboronic acids (Pd catalysis, KCO base, 80–100°C in THF/water) .

- Fluorine’s Electron-Withdrawing Effect : Activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (DFT) can predict regioselectivity in further functionalization .

- Competing Pathways : Monitor for potential C-F bond cleavage under strong reducing conditions (e.g., LiAlH) .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated anilines?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with PubChem or NIST databases for analogous compounds (e.g., 2,6-Dibromo-4-fluoroaniline, δ~ -115 ppm for ortho-F) .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d) to distinguish solvent peaks from analyte signals .

- X-ray Crystallography : Resolve ambiguities in substitution patterns via single-crystal analysis .

Q. How is this compound utilized in the synthesis of bioactive or functional materials?

Methodological Answer:

- Pharmaceutical Intermediates : Serve as a precursor for trifluoromethylated anilines via halogen exchange (CuI catalysis, TMSCF) .

- Polymer Science : Incorporate into fluorinated polyamides for enhanced thermal stability (condensation polymerization with diacids) .

- Agrochemicals : React with thiophosgene to form isothiocyanate derivatives for fungicide development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.